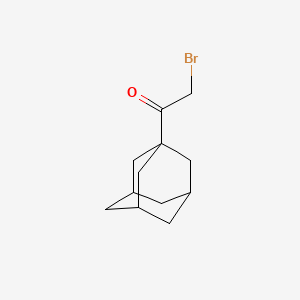

1-Adamantyl bromomethyl ketone

Description

Historical Context of Adamantane (B196018) Derivatives in Chemical Research

The initial isolation of adamantane from crude oil in 1933 was a landmark event. worldscientific.comnih.gov However, it was the development of a practical synthesis by Prelog in 1941 and later, a more efficient Lewis-acid catalyzed rearrangement by Schleyer, that made adamantane and its derivatives widely accessible for research. wikipedia.orgnih.gov This accessibility spurred investigations into their unique properties and potential applications. Early research focused on the functionalization of the adamantane cage, leading to the discovery of its utility in creating novel therapeutic agents and specialized polymers. wikipedia.orgnih.gov The first adamantane derivative to be used as a drug was amantadine, approved in 1967 as an antiviral agent. wikipedia.org This milestone marked the beginning of a significant era in the medicinal chemistry of adamantane derivatives. nih.govnih.gov

Significance of Adamantyl Moieties in Organic Synthesis

The adamantyl group is a highly valued structural motif in organic synthesis due to its distinct properties. Its bulky and rigid nature can impart steric hindrance, influencing the stereochemical outcome of reactions and providing a stable scaffold for constructing more complex molecules. nih.gov The lipophilicity of the adamantane cage is another crucial feature, often exploited to enhance the solubility of compounds in nonpolar solvents and to improve the pharmacokinetic properties of drug candidates. nih.govmdpi.com Furthermore, the adamantane framework can protect adjacent functional groups from metabolic degradation, thereby increasing the stability of the parent molecule. nih.gov The tertiary carbons of the adamantane cage are particularly reactive, allowing for selective functionalization, most commonly through bromination. wikipedia.orgnih.gov

Overview of 1-Adamantyl Bromomethyl Ketone as a Synthetic Precursor

This compound, also known as 1-(bromoacetyl)adamantane, is a key intermediate in organic synthesis. scbt.com It combines the unique properties of the adamantyl group with the reactivity of an α-bromo ketone. This bifunctionality makes it a valuable precursor for the synthesis of a wide range of more complex adamantane derivatives. The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, while the ketone group can undergo various transformations, such as reduction or addition reactions. wikipedia.org This versatility allows for the introduction of diverse functionalities onto the adamantane core, making it a crucial building block for creating new materials and potential pharmaceutical agents. chemsrc.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H17BrO |

| Molecular Weight | 257.17 g/mol |

| Melting Point | 76-79 °C |

| Boiling Point | 320.3 °C at 760 mmHg (Predicted) |

| Density | 1.439 g/cm³ (Predicted) |

| Flash Point | 61.1 °C |

| Appearance | Solid |

| CAS Number | 5122-82-7 |

Table sources: chemsrc.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-adamantyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCDIRFSULAMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199229 | |

| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-82-7 | |

| Record name | Adamantyl bromomethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Adamantyl Bromomethyl Ketone

Established Synthetic Pathways

The traditional syntheses of 1-adamantyl bromomethyl ketone primarily involve two well-documented routes: the direct bromination of a ketone precursor and the reaction of an adamantyl-containing reagent with a bromo-functionalized ketone.

Synthesis from 1-Adamantyl Methyl Ketone via Bromination

The most direct and common method for the preparation of this compound is the α-bromination of 1-adamantyl methyl ketone. This reaction falls under the general category of acid-catalyzed halogenation of ketones. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form. This enol intermediate then acts as a nucleophile, attacking molecular bromine (Br₂) or another source of electrophilic bromine, such as N-bromosuccinimide (NBS). masterorganicchemistry.com The reaction typically proceeds in the presence of an acid catalyst like hydrobromic acid (HBr) or acetic acid (AcOH). masterorganicchemistry.com The final step involves the deprotonation of the carbonyl oxygen to yield the α-bromo ketone product.

The general mechanism can be described as follows:

Keto-Enol Tautomerism (Acid-Catalyzed): The ketone is protonated, and a subsequent deprotonation at the α-carbon forms the enol.

Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source.

Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to give the final product.

Reaction of Bromoketone with an Adamantyl Reagent

An alternative established route involves the construction of the adamantyl ketone structure through the reaction of a suitable bromoketone with an adamantyl-containing nucleophile or a related precursor. While less common for this specific compound, this approach is a staple in the synthesis of other adamantyl ketones. For instance, organomagnesium reagents (Grignard reagents) derived from adamantane (B196018) can react with appropriate electrophiles. researchgate.net In a related context, adamantane-1-carbonyl chloride has been reacted with ethylmagnesium bromide in the presence of various catalysts to produce alkyl adamantyl ketones. researchgate.net This highlights the utility of coupling an adamantyl moiety with a ketone or ketone precursor.

Alternative Synthetic Approaches and Modifications

Research into more efficient and environmentally benign synthetic methods has led to the exploration of alternative catalysts and reaction conditions for the synthesis of α-bromoketones, which are applicable to the synthesis of this compound.

Copper(II) Chloride Catalyzed Reactions

Copper(II) salts have been investigated as catalysts in various organic transformations. While specific literature detailing the copper(II) chloride-catalyzed synthesis of this compound is not prevalent, the use of copper salts in related reactions suggests its potential applicability. For example, copper(II) triflate (Cu(OTf)₂) and other copper salts have been used to catalyze reactions involving ketones, although in some cases they have been found to cause decomposition. nih.gov Conversely, copper(I) catalysts, such as Cu(MeCN)₄BF₄, have shown remarkable diastereoselectivity in the synthesis of complex ketones. nih.gov Copper-catalyzed reactions often proceed under mild conditions and can offer unique selectivity.

Boric Acid Catalyzed Reactions

Boric acid has gained attention as a mild, inexpensive, and environmentally friendly Lewis acid catalyst for a variety of organic reactions. semanticscholar.org It has been shown to be an effective catalyst for cross-aldol condensation reactions and the formation of α,β-unsaturated ketones. semanticscholar.org Its application in the halogenation of ketones presents a promising alternative to strong acid catalysts. The mechanism likely involves the activation of the ketone by boric acid, facilitating the reaction with a bromine source. This approach can lead to high yields and avoids the harsh conditions associated with traditional methods. semanticscholar.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and purity. Several factors can be manipulated to achieve this goal.

For the bromination of 1-adamantyl methyl ketone, the choice of solvent, temperature, and brominating agent can significantly impact the outcome. The use of a co-solvent system or specific catalysts can improve the solubility of reagents and influence the reaction rate and selectivity.

A study on the synthesis of highly substituted adamantanones demonstrated the influence of the nucleophile and reaction conditions on product yields. For instance, the treatment of a diene precursor with N-bromosuccinimide (NBS) in aqueous DMSO or methanol (B129727) yielded different products with yields of 66% and 89%, respectively. ucla.edu This highlights the importance of the solvent system in directing the reaction pathway and maximizing the yield of the desired product.

Interactive Data Table: Synthesis of Adamantane Derivatives ucla.edu

| Electrophile | Nucleophile/Solvent | Product | Yield (%) |

|---|---|---|---|

| NBS | H₂O/DMSO | Bromomethyl alcohol | 66 |

| NBS | Methanol | Bromomethyl methyl ether | 89 |

| Br₂ | Dichloromethane (B109758) | Dihalo product | 88 |

This data underscores how systematic variation of reaction components can lead to optimized conditions for specific product formation.

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of adamantane derivatives, directly influencing reaction selectivity, rate, and the profile of by-products. In the context of preparing this compound, the solvent must facilitate the dissolution of the adamantane precursor while being compatible with the brominating agents under the chosen reaction conditions.

Research into the synthesis of related adamantyl ketones and the bromination of aralkyl ketones provides insight into effective solvent selection. For instance, in the preparation of the precursor adamantyl ketones via Grignard reactions, substituting a portion of tetrahydrofuran (B95107) (THF) with toluene (B28343) has been shown to suppress the formation of undesirable 1,3-dione side products. cas.cz The use of ethereal solvents like diethyl ether or THF is common, but their interaction with Lewis acids present in the reaction can sometimes lead to solvent cleavage and the formation of ester by-products, especially over long reaction times. cas.cz

For the bromination step itself, solvent choice can dictate the position of bromination. Studies on aralkyl ketones have shown that using methanol as a solvent during bromination with N-Bromosuccinimide (NBS) favors α-bromination, which is the desired pathway for producing this compound. nih.gov In contrast, using acetonitrile (B52724) under similar conditions can promote bromination on the aromatic ring of certain substrates. nih.gov Chlorinated solvents like dichloromethane are also frequently employed in bromination reactions of adamantane derivatives. nih.govucla.edu In some cases, solubility challenges with adamantane compounds have been overcome by using solvent mixtures, such as dichloromethane/DMSO, to ensure the substrate remains dissolved. researchgate.net

The optimization of the solvent system is therefore a balance between substrate solubility, reaction selectivity, and minimizing side reactions.

Table 1: Solvent Effects in Related Adamantane and Ketone Syntheses

| Reaction Type | Solvent(s) | Observation | Reference |

| Adamantyl Ketone Synthesis (Grignard) | THF/Toluene Mixture | Suppressed formation of 1,3-dione by-products compared to pure THF. | cas.cz |

| Adamantyl Ketone Synthesis (Grignard) | Diethyl Ether / THF | Can lead to solvent cleavage and ester by-product formation. | cas.cz |

| α-Bromination of Aralkyl Ketones | Methanol | Promotes selective α-bromination over nuclear bromination. | nih.gov |

| α-Bromination of Aralkyl Ketones | Acetonitrile | Can lead to nuclear bromination with activated substrates. | nih.gov |

| Bromination of Adamantylidene | Chlorinated Hydrocarbons | Used as the medium for electrophilic bromination with Br₂. | nih.gov |

| Synthesis of Adamantane Derivatives | Dichloromethane/DMSO | Used to improve the solubility of adamantane-based substrates. | researchgate.net |

Temperature and Reaction Time Control

Precise control over temperature and reaction time is paramount for maximizing the yield of this compound and preventing the formation of impurities. The energy input (temperature) and the duration of the reaction must be optimized for the specific transformation, whether it is the formation of the ketone precursor or the subsequent bromination.

In synthetic procedures for related adamantane compounds, a wide range of temperatures and reaction times are reported, underscoring that these parameters must be tailored to the specific reagents and solvents used. For example, the synthesis of adamantane-1-carbonyl chloride, a potential precursor, is conducted at 70 °C for 8 hours. cas.cz In contrast, electrophilic addition reactions to form substituted adamantanones have been performed at temperatures starting at 0 °C and gradually warming to 21 °C over a period of 3 hours. ucla.edu Grignard reactions for preparing ketone precursors might be initiated at a low temperature (e.g., 5 °C) and then allowed to proceed at room temperature for an extended period, sometimes as long as 48 hours, to ensure completion. cas.cz

For the bromination step, the reaction time can vary significantly based on the substrate's reactivity and the specific conditions. The allylic bromination of adamantane series olefins using NBS has been reported to take anywhere from 3 to 15 hours. researchgate.net The reaction temperature is also a key variable; many bromination procedures are initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction before allowing it to warm to room temperature.

The optimization of these parameters involves careful monitoring of the reaction's progress, often using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the point of maximum product formation before significant degradation or side-product accumulation occurs.

Table 2: Examples of Temperature and Time Control in Related Syntheses

| Reaction Description | Temperature | Reaction Time | Reference |

| Preparation of Adamantane-1-carbonyl chloride | 70 °C | 8 hours | cas.cz |

| Grignard Reaction for Adamantyl Ketone | 5 °C to Room Temp. | 48 hours | cas.cz |

| Electrophilic Cyclization to Adamantanone | 0 °C to 21 °C | 3 hours | ucla.edu |

| Allylic Bromination with NBS | Not specified | 3 - 15 hours | researchgate.net |

| Gas Phase Synthesis of 1-Adamantyl methyl ketone | 470-480 °C | Not specified | google.com |

Purification Techniques: Crystallization and Filtration

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, reagents, and any by-products formed during the reaction. The solid nature of the target compound at room temperature makes crystallization an effective primary method of purification. sigmaaldrich.comsigmaaldrich.comchemsrc.com

A documented procedure for the purification of this compound involves a multi-step workup followed by crystallization. nih.gov The crude reaction mixture is first dissolved in diethyl ether. This solution is then washed with water to remove any water-soluble impurities and inorganic salts. After the aqueous wash, the organic layer is dried using a drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) to remove residual water. The drying agent is subsequently removed by filtration. nih.gov

After filtration, the solvent (diethyl ether) is removed by evaporation under reduced pressure. The resulting crude solid residue is then purified by crystallization. Methanol has been identified as a suitable solvent for this crystallization process. The crude product is dissolved in a minimal amount of hot methanol, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. nih.gov The efficacy of the purification is confirmed by the melting point of the final product, which is consistently reported to be in the range of 76-79 °C. sigmaaldrich.comsigmaaldrich.comchemsrc.com

Table 3: Purification Parameters for this compound

| Purification Step | Reagent/Solvent | Purpose | Reference |

| Dissolution | Diethyl Ether | Dissolve crude product for workup. | nih.gov |

| Washing | Water (H₂O) | Remove water-soluble impurities. | nih.gov |

| Drying | Magnesium Sulfate (MgSO₄) | Remove residual water from the organic phase. | nih.gov |

| Crystallization | Methanol (MeOH) | Purify the final solid product. | nih.gov |

| Final Product Form | White crystalline powder | Purified solid compound. | nih.gov |

| Melting Point | 76-79 °C | Physical property for identity and purity confirmation. | sigmaaldrich.comsigmaaldrich.comchemsrc.com |

Chemical Reactivity and Transformation of 1 Adamantyl Bromomethyl Ketone

Nucleophilic Substitution Reactions

The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to attack by nucleophiles. This reactivity is the basis for forming a wide range of new chemical entities by creating carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

1-Adamantyl bromomethyl ketone readily reacts with carboxylic acids to form the corresponding 2-(1-adamantyl)-2-oxoethyl carboxylates. researchgate.net This O-alkylation reaction proceeds via nucleophilic attack of the carboxylate anion on the carbon atom bearing the bromine. The reaction serves as a method to introduce the adamantylcarbonylmethyl group as an ester protecting group or as a building block in more complex molecules. For instance, the reaction with 2-chlorobenzoic acid has been reported to produce the corresponding ester with a yield of 83%.

Table 1: Esterification of this compound with Carboxylic Acids

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| General Carboxylic Acids | 2-(1-Adamantyl)-2-oxoethyl carboxylates | Not specified |

Ether linkages can be forged through the nucleophilic coupling of this compound with aryl methyl alcohols. nih.gov This transformation is typically carried out under basic conditions, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at 0 °C. nih.gov The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide ion to generate adamantyl derivatives with an ethanone (B97240) ether linker. nih.gov This method has also been applied to more complex hydroxyl-containing structures, such as oxacalix researchgate.netarenes, to afford adamantyl ketone derivatives. beilstein-journals.org

Table 2: Etherification with Aryl Methyl Alcohols

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| Aryl Methyl Alcohols (ArCH₂OH) | NaH, THF, 0 °C | Adamantyl derivatives with an ethanone ether linker nih.gov |

Analogous to the formation of ether linkages, sulfur linkers are synthesized by reacting this compound with mercaptans (thiols). nih.gov These coupling reactions are generally performed in the presence of a mild base, such as triethylamine (B128534) (Et₃N), in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) at room temperature. nih.gov The thiol is deprotonated in situ to the thiolate, which acts as a potent nucleophile to displace the bromide and form a thioether bond. This approach is widely used for preparing various target compounds with a sulfur linker. nih.gov

Table 3: Thioetherification with Mercaptans

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| Aryl Methyl Thiols (ArCH₂SH) | Et₃N, CH₃CN, Room Temperature | Target compounds with a sulfur linker nih.gov |

The reaction of this compound with nitrogen-containing heterocycles, specifically azoles like imidazole (B134444) and 2-methylimidazole, is a key method for creating N-substituted derivatives. researchgate.netbohrium.com The nucleophilic nitrogen of the azole ring attacks the α-carbon, leading to the formation of a new carbon-nitrogen bond and displacement of the bromide. These reactions are foundational for synthesizing various biologically active molecules and building blocks for more complex heterocyclic systems. researchgate.netbohrium.com

A significant application of the reactivity of this compound is in the synthesis of complex heterocyclic hybrids. It reacts with naphthoquinone-aroylthiourea derivatives to form novel naphthoquinone-thiazole hybrids that incorporate an adamantane (B196018) moiety. jrespharm.comdergipark.org.tr This transformation proceeds under reflux conditions and results in good yields, typically ranging from 75-85%. jrespharm.comdergipark.org.tr The reaction involves the thiourea (B124793) group acting as a binucleophile, leading to the formation of a thiazole (B1198619) ring. These hybrid compounds have attracted interest for their potential biological activities. jrespharm.comjrespharm.com

Table 4: Synthesis of Naphthoquinone-Thiazole Hybrids

| Reactant | Conditions | Yield (%) |

|---|

Cyclization Reactions

Beyond simple substitution, this compound serves as a key starting material in various cyclization reactions to construct heterocyclic ring systems.

One notable example is its use in the one-pot synthesis of imidazo[1,2-a]pyridines. Pyridinium ylides, when derived from this compound, can undergo cyclization to successfully form the corresponding imidazo[1,2-a]pyridine (B132010) structure. rsc.org

Furthermore, it can be used to build precursors for subsequent cyclization. For example, this compound can react with 5-hexyn-1-ol. biointerfaceresearch.com The resulting alkyn-alcohol derivative can then undergo an internal cyclization reaction in the presence of copper(II) chloride to form a tetrahydro-oxepine derivative. biointerfaceresearch.com This demonstrates a multi-step strategy where the initial nucleophilic substitution provides a substrate tailored for a subsequent ring-closing reaction.

Synthesis of Thiazole Derivatives

This compound is a key starting material for the synthesis of various thiazole derivatives, often through the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction typically involves the condensation of the α-bromoketone with a thioamide-containing compound.

For instance, it reacts with thiourea to form 4-(adamantan-1-yl)thiazol-2-amine. nih.govmdpi.com This intermediate can then be further reacted with substituted aromatic aldehydes in the presence of mercaptoacetic acid to yield more complex thiazole derivatives. nih.govmdpi.com

In another example, this compound undergoes a cyclocondensation reaction with thiosemicarbazone intermediates to produce 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles. researchgate.net This reaction proceeds with good yields, ranging from 50-93%. researchgate.net Similarly, it has been used in the Hantzsch cyclization with other thiosemicarbazones, yielding (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-(adamant-1-yl)thiazole with a 74% yield. tandfonline.com The reaction of this compound with naphthoquinone–aroylthiourea derivatives also produces novel naphthoquinone–thiazole hybrids in high yields (75-85%). jrespharm.comdergipark.org.tr

The general scheme for the Hantzsch synthesis of thiazoles from this compound is depicted below:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Thiourea | 4-(Adamantan-1-yl)thiazol-2-amine | Not specified | nih.govmdpi.com |

| This compound | Thiosemicabazones | 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles | 50-93 | researchgate.net |

| This compound | 2-(Cyclopentylmethylene)hydrazine-1-carbothioamide | (E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-(adamant-1-yl)thiazole | 74 | tandfonline.com |

| This compound | Naphthoquinone–aroylthiourea derivatives | Naphthoquinone–thiazole hybrids | 75-85 | jrespharm.comdergipark.org.tr |

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

This compound is utilized in the synthesis of 1,3,4-thiadiazole derivatives through coupling reactions. These reactions often involve the nucleophilic substitution of the bromine atom by a sulfur-containing nucleophile, which is part of a pre-formed thiadiazole ring or a precursor that cyclizes to form the thiadiazole ring. nih.gov

A common strategy involves the coupling of this compound with commercially available (1,3,4-thiadiazol-2-yl)methanethiol derivatives. nih.gov For example, the reaction with 5-(substituted)-1,3,4-thiadiazole-2-thiol in the presence of a base like triethylamine in a suitable solvent such as acetonitrile leads to the formation of the corresponding 1-(adamantan-1-yl)-2-{[5-(substituted)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone derivatives. nih.govscienceopen.com

In a specific example, the synthesis of 1-(adamantan-1-yl)-2-{[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (45) was achieved by first cyclizing N,N-dimethylhydrazinecarbothioamide with carbon disulfide, followed by a coupling reaction with this compound. nih.govscienceopen.com This two-step process yielded the final product in a 54% yield. nih.gov

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | 5-(substituted)-1,3,4-thiadiazole-2-thiol | Triethylamine, Acetonitrile | 1-(Adamantan-1-yl)-2-{[5-(substituted)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone | Not specified | nih.govscienceopen.com |

| N,N-Dimethylhydrazinecarbothioamide | Carbon disulfide, then this compound | Et3N, DMF | 1-(Adamantan-1-yl)-2-{[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone | 54 | nih.gov |

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives using this compound often involves its reaction with compounds containing a pre-formed triazole ring with a suitable nucleophilic group, or with precursors that cyclize to form the triazole ring. nih.govresearchgate.net

A common method is the coupling reaction of this compound with mercapto-substituted 1,2,4-triazoles. For instance, the reaction with 5-substituted-4-methyl-4H-1,2,4-triazole-3-thiols in the presence of a base like triethylamine results in the formation of the corresponding S-alkylated products. nih.gov An example is the synthesis of 1-(adamantan-1-yl)-2-{[5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. nih.gov This reaction proceeds through the nucleophilic attack of the thiol sulfur on the electrophilic carbon of the bromomethyl group. nih.gov

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

| This compound | 5-(Methoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Triethylamine | 1-(Adamantan-1-yl)-2-{[5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | nih.gov |

Formation of Imidazo[1,2-a]pyridines

This compound is a valuable reagent for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant biological activity. rsc.orgnih.govrsc.org The formation of these derivatives typically proceeds via a condensation reaction between an aminopyridine and the α-bromoketone, a variation of the Tchichibabin reaction. rsc.org

In a one-pot synthesis, this compound can react with a pyridine (B92270) and an α-azido ketone to form the corresponding imidazo[1,2-a]pyridine. rsc.org This method has been shown to be successful for aliphatic α-bromo ketones like this compound. rsc.org The reaction of this compound with 2-aminopyridine (B139424) derivatives leads to the formation of 2-substituted-imidazo[1,2-a]pyridines.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| This compound | Pyridine | α-azido ketone | Imidazo[1,2-a]pyridine derivative | rsc.org |

Reactions with Steroidal Precursors for Novel Hybrids

The chemical reactivity of this compound has been harnessed to create novel hybrid molecules by reacting it with steroidal precursors. This strategy aims to combine the unique properties of the adamantane cage with the biological relevance of the steroid nucleus. researchgate.net

One approach involves the synthesis of steroid-oxazole derivatives. Although the specific reaction details with this compound are not fully elaborated in the provided context, the aim is to prepare an adamantyl derivative from this starting material through various chemical strategies. researchgate.netresearchgate.net The synthesis of a steroid-oxazole-oxazete derivative, for example, involves a series of reactions including addition, nitration, and cyclization, where a reagent like this compound could be introduced to append the adamantyl moiety. researchgate.net

| Steroidal Precursor | Reagent | Reaction Type | Resulting Hybrid Structure | Reference |

| Steroidal Ketone | This compound and other reagents | Multicomponent Reaction | Steroid-thiazole hybrid | beilstein-journals.org |

| Steroid derivative | This compound | Addition, Nitration, Cyclization | Steroid-oxazole-adamantyl hybrid | researchgate.netresearchgate.net |

Other Derivatization Strategies

Beyond the synthesis of common heterocycles, this compound is employed in other derivatization strategies to create complex molecular architectures.

Formation of Oxacalixmdpi.comarene Ketone Derivatives

This compound has been used in the derivatization of oxacalixarenes, which are macrocyclic compounds with a repeating phenolic unit linked by oxygen atoms. Specifically, it has been used to synthesize an oxacalix tandfonline.comarene ketone derivative. beilstein-journals.orgresearchgate.netresearchgate.net

The synthesis involves the treatment of a parent oxacalix tandfonline.comarene with this compound in the presence of a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (THF) under reflux conditions. beilstein-journals.orgresearchgate.netresearchgate.net This reaction results in the alkylation of one of the phenolic hydroxyl groups of the oxacalixarene, leading to the formation of the adamantyl ketone derivative. beilstein-journals.org A notable aspect of this reaction is its stereoselectivity, affording the product exclusively in the cone conformation. beilstein-journals.orgresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Conformation | Reference |

| Oxacalix tandfonline.comarene | This compound | NaH, THF, reflux | Adamantyl ketone derivative of oxacalix tandfonline.comarene | Cone | beilstein-journals.orgresearchgate.netresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. wikipedia.org For adamantane (B196018) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom. tandfonline.comscielo.org.za

The proton NMR (¹H-NMR) spectrum of 1-adamantyl bromomethyl ketone reveals characteristic signals for the adamantyl cage and the bromomethyl ketone moiety. chemicalbook.com The adamantyl protons typically appear as a complex set of overlapping multiplets in the upfield region of the spectrum, generally between 1.7 and 2.1 ppm. nih.govchemicalbook.com The specific chemical shifts of the bridgehead (CH) and methylene (B1212753) (CH₂) protons can be resolved and assigned using two-dimensional NMR techniques. nih.gov

The methylene protons adjacent to the carbonyl group (C(O)CH₂Br) are significantly deshielded due to the electron-withdrawing effects of both the carbonyl and the bromine atom, and their signal appears further downfield. oregonstate.edu The chemical shifts for protons on substituted adamantane rings are influenced by the nature and position of the substituent. tandfonline.comacs.org For instance, in 1-adamantyl methyl ketone, the methyl protons appear as a singlet, while the adamantyl protons show characteristic shifts. chemicalbook.com

Table 1: Representative ¹H-NMR Chemical Shifts for Adamantane Derivatives

| Compound | Functional Group Protons (δ, ppm) | Adamantyl Protons (δ, ppm) |

| Adamantane | - | 1.75-1.88 |

| 1-Adamantyl methyl ketone | 2.1 (s, 3H, CH₃) | 1.7-2.0 (m, 15H) |

| This compound | ~4.0 (s, 2H, CH₂Br) | 1.7-2.1 (m, 15H) |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. 's' denotes a singlet and 'm' denotes a multiplet.

The carbon-13 NMR (¹³C-NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. youtube.com The highly symmetric nature of the unsubstituted adamantane cage results in only two signals in its ¹³C-NMR spectrum. wikipedia.org

In this compound, the carbonyl carbon (C=O) exhibits a characteristic downfield chemical shift, typically in the range of 205-220 ppm for ketones. libretexts.orglibretexts.org The carbon of the bromomethyl group (CH₂Br) is also shifted downfield due to the electronegative bromine atom. The carbons of the adamantyl cage show distinct signals, with the quaternary carbon at the point of substitution appearing at a different chemical shift compared to the bridgehead and methylene carbons. scielo.org.zachemicalbook.com The introduction of a substituent at the 1-position of the adamantane ring leads to four distinct signals for the cage carbons due to the change in symmetry. scielo.org.za

Table 2: Representative ¹³C-NMR Chemical Shifts for Adamantane Derivatives

| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Bromomethyl Carbon (CH₂Br) (δ, ppm) | Adamantyl Carbons (δ, ppm) |

| Adamantane | - | - | 28.46, 37.85 |

| 1-Adamantyl methyl ketone | ~212 | - | ~28, 36, 38, 46 |

| This compound | ~205 | ~35 | ~28, 36, 38, 50 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

While specific studies on deuterium (B1214612) isotope effects for this compound are not prevalent in the searched literature, NMR studies involving deuterium labeling are a powerful tool for elucidating reaction mechanisms. acs.org For example, in studies of adamantane derivatives, deuterium labeling can help track the movement of atoms and determine the stereochemistry of reaction products. acs.org The substitution of a proton with a deuterium atom can lead to small but measurable changes in the chemical shifts of nearby nuclei, providing valuable structural and mechanistic insights.

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubuhcl.edu The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the carbon-bromine bond, as well as vibrations associated with the adamantane framework. rsc.orgcas.cz

The most prominent feature in the IR spectrum of a ketone is the strong stretching vibration (ν) of the carbonyl group (C=O), which typically appears in the region of 1650-1750 cm⁻¹. libretexts.orgorgchemboulder.com For saturated aliphatic ketones like this compound, this peak is expected around 1715 cm⁻¹. pressbooks.puborgchemboulder.com The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, at lower wavenumbers. The adamantyl cage itself gives rise to a series of characteristic C-H stretching and bending vibrations. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| C-H stretch | Adamantyl CH, CH₂ | 2850-2930 | Strong |

| C=O stretch | Ketone | ~1715 | Strong |

| C-H bend | Adamantyl CH₂ | ~1450 | Medium |

| C-Br stretch | Alkyl bromide | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nist.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. chemicalbook.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (257.17 g/mol for C₁₂H₁₇BrO). sigmaaldrich.com

A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M and M+2) of nearly equal intensity, due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The fragmentation of this compound would likely involve the loss of the bromine atom, the bromomethyl group, or cleavage of the adamantyl cage. The adamantyl cation itself is a very stable fragment and often gives a prominent peak at m/z 135.

Single-Crystal X-ray Diffraction (XRD) for Three-Dimensional Structure

While a specific crystal structure for this compound was not found in the search results, XRD studies of related adamantane derivatives have been reported. nih.govresearchgate.netrsc.orgucl.ac.uk For example, the crystal structure of 1-(bromomethyl)adamantane (B88627) reveals the bond lengths and angles of the adamantane cage and the attached bromomethyl group. nih.gov An XRD analysis of this compound would precisely determine the geometry around the ketone, the orientation of the bromomethyl group relative to the adamantyl cage, and the packing of the molecules in the crystal lattice. researchgate.net The adamantane moiety in these structures consistently shows a rigid chair conformation for its constituent cyclohexane (B81311) rings. nih.gov

Analysis of Crystal Packing and Conformation

Detailed crystallographic data for this compound itself is not readily found in publicly accessible crystallographic databases. However, the analysis of closely related structures, such as 1-Bromoadamantane, provides valuable insights into the expected conformation and crystal packing.

The crystal structure of the related compound, 1-Bromoadamantane , has been determined and reveals a monoclinic crystal system. csic.es In its solid state, the molecule exhibits non-crystallographic mirror symmetry. csic.es The crystal packing is primarily governed by weak, non-specific van der Waals interactions, with no other significant intermolecular forces dictating the arrangement of the molecules in the crystal. csic.es This suggests that the molecules pack in a way that maximizes space-filling, a common characteristic for non-polar, bulky molecules.

A derivative synthesized from this compound, a pyridiniminium bromide salt, shows the adamantyl moiety inclined to the ketone bridge, with a C—C—C=O torsion angle of -78.1 (2)°. This demonstrates how the substituent group orients itself relative to the rigid cage.

Table 1: Crystallographic Data for 1-Bromoadamantane

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅Br |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.154 |

| b (Å) | 6.8541 |

| c (Å) | 13.240 |

| α (°) | 90 |

| β (°) | 90.027 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database, entry 2220517. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal to generate a surface that delineates the space it occupies. The surface is colored according to different properties, such as dnorm (a normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts. nih.gov

While a Hirshfeld analysis for this compound is not available, a detailed study has been performed on a pyridiniminium bromide salt, which is a direct derivative. americanelements.com This analysis provides an excellent case study of the types of interactions the adamantyl ketone moiety can participate in. The analysis revealed a variety of intermolecular forces contributing to the stability of the crystal lattice, including C—H···O, N—H···Br, and C—H···Br hydrogen bonds, as well as C—H···π and π–π stacking interactions. americanelements.com

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Adamantane Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 68.3 |

| H···N/N···H | 15.7 |

| H···C/C···H | 10.4 |

| H···O/O···H | - |

| C···N/N···C | - |

| N···N | - |

Data is illustrative and based on the analysis of 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one to demonstrate typical contributions. sigmaaldrich.com

This type of analysis is crucial for understanding how molecules like this compound and its derivatives self-assemble in the solid state, which is fundamental knowledge in the fields of crystal engineering and materials science. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com For 1-adamantyl bromomethyl ketone, DFT calculations offer a deep understanding of its reactivity and spectroscopic properties. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d,p), to ensure a high degree of accuracy. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu These orbitals are critical in determining a molecule's reactivity, as the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For adamantane (B196018) derivatives, the bulky adamantyl cage can influence the energy levels of these frontier orbitals. In the case of this compound, the presence of the bromine atom and the carbonyl group introduces significant electronic effects that shape the HOMO and LUMO. The lone pairs on the oxygen and bromine atoms, as well as the π-system of the carbonyl group, are expected to contribute significantly to the HOMO, while the LUMO is likely to be localized on the carbonyl carbon and the adjacent bromomethyl group, making it susceptible to nucleophilic attack.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Primarily localized on the bromomethyl ketone group, with contributions from the oxygen and bromine lone pairs. |

| LUMO | - | Centered on the carbonyl carbon and the C-Br bond, indicating a site for nucleophilic attack. |

| HOMO-LUMO Gap | - | A key indicator of the molecule's kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential would be anticipated around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group. The bromomethyl group would also exhibit a complex potential distribution due to the electronegativity of the bromine atom.

| Region | Potential | Interpretation |

|---|---|---|

| Carbonyl Oxygen | Negative | Site for electrophilic attack and hydrogen bonding. |

| Carbonyl Carbon | Positive | Site for nucleophilic attack. |

| Adamantyl Cage | Relatively Neutral/Slightly Positive | Acts as a bulky, lipophilic moiety. |

DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. nih.gov By comparing these theoretical spectra with experimentally obtained data, the accuracy of the computational model can be validated. Discrepancies between theoretical and experimental values can often be resolved by applying scaling factors to the calculated frequencies. This comparative analysis provides a more robust understanding of the molecular structure and vibrational modes of this compound.

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Derivatives of this compound have been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases. nih.govnih.gov Molecular docking studies of adamantane-based compounds with 11β-HSD1 have revealed that the adamantyl group often occupies a hydrophobic pocket in the enzyme's active site. The interactions are typically characterized by van der Waals forces, hydrogen bonds, and other non-covalent interactions. The binding affinity, often expressed as a docking score or binding free energy, quantifies the strength of the interaction between the ligand and the target.

For this compound, docking studies would likely show the adamantyl moiety fitting into a lipophilic cavity of the target protein. The ketone and bromomethyl groups would be available to form specific interactions, such as hydrogen bonds or halogen bonds, with key amino acid residues in the active site. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the analysis of binding interactions from molecular docking studies, a pharmacophore model can be developed for a series of active compounds. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

For inhibitors based on the adamantane scaffold, a pharmacophore model would likely include a large hydrophobic feature representing the adamantyl group. nih.gov Additional features, such as hydrogen bond acceptors corresponding to the ketone group, would be crucial for defining the binding requirements of the target. Such models are instrumental in the virtual screening of compound libraries to identify new potential inhibitors with improved potency and selectivity.

Prediction of Chemical Behavior and Reaction Pathways

The prediction of how a molecule will behave and the routes through which it will react is a cornerstone of modern chemical research. Computational models allow for the investigation of reaction mechanisms and the identification of likely products without the need for extensive laboratory work. bohrium.com

Theoretical approaches, particularly those based on quantum mechanics, are essential in this predictive process. Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. nih.govnih.gov For this compound, DFT calculations can determine optimized molecular geometry, electron distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). The distribution of electrostatic potential can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, computational models can simulate reaction pathways. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the reaction mechanism. researchgate.netlibretexts.org For this compound, key reactive sites include the electrophilic carbonyl carbon and the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution. Theoretical studies could model the energetics of various transformations, such as substitution reactions at the alpha-carbon or addition reactions at the carbonyl group.

Machine learning has also emerged as a powerful tool for predicting the outcomes of organic reactions. bohrium.com By training neural networks on vast databases of known chemical transformations, these models can predict the major product of a given set of reactants and reagents. bohrium.comnih.gov Such a model could be applied to this compound to predict its behavior under various reaction conditions, offering a rapid screening method to guide synthetic efforts. chemrxiv.org

Drug-Likeness and Pharmacokinetic Property Prediction

In the realm of drug discovery, computational methods are invaluable for assessing the potential of a compound to become a viable drug. nih.goviapchem.org This involves predicting its drug-likeness and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which describes the fate of a compound in an organism. nih.govresearchgate.netelsevierpure.com

Drug-Likeness and Lipinski's Rule of Five

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. openreview.net One of the most common guidelines is Lipinski's Rule of Five, which was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic. units.itacs.org The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

A molecular mass less than 500 daltons. youtube.comdrugbank.com

An octanol-water partition coefficient (log P) not greater than 5. youtube.comdrugbank.com

Below is an evaluation of this compound against Lipinski's Rule of Five.

Table 1: Lipinski's Rule of Five Analysis for this compound Data sourced from computational predictions and molecular properties.

| Property | Value for this compound | Rule | Compliance |

| Molecular Weight | 257.17 g/mol chemspider.comsigmaaldrich.com | < 500 g/mol | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | ≤ 10 | Yes |

| Log P (Octanol-Water Partition Coefficient) | 3.3 (XlogP predicted) uni.lu | ≤ 5 | Yes |

| Violations | 0 | ≤ 1 | Pass |

Based on this analysis, this compound adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Pharmacokinetic (ADME) Property Prediction

Beyond simple drug-likeness rules, a suite of computational models exists to predict specific ADME properties. nih.govuniroma1.it These in silico tools use quantitative structure-activity relationships (QSAR) and other machine learning techniques to correlate a molecule's structure with its pharmacokinetic behavior. nih.gov Predicting these properties early in the drug discovery process helps to identify candidates with a higher probability of success in later clinical phases. researchgate.net

The following table summarizes the predicted ADME properties for this compound based on its structure and the general behavior of adamantane-containing compounds.

Table 2: Predicted ADMET Profile for this compound This table presents a qualitative prediction of ADMET properties based on computational models and structural analysis.

| ADMET Parameter | Predicted Property | Rationale |

| Absorption | High | The compound's compliance with Lipinski's Rule of Five suggests good membrane permeability and potential for high intestinal absorption. |

| Distribution | Moderate to High Volume of Distribution | The lipophilic nature of the adamantyl cage suggests the compound will likely distribute into tissues from the bloodstream. |

| Metabolism | Likely via Phase I and Phase II pathways | The ketone group may undergo reduction. The adamantyl cage can be a site for hydroxylation by Cytochrome P450 enzymes. The resulting metabolites can then be conjugated for excretion. |

| Excretion | Primarily renal | Metabolites are typically rendered more water-soluble to facilitate excretion through the kidneys. |

| Toxicity | Potential for reactivity | The bromomethyl ketone is a reactive functional group (alkylating agent), which could lead to covalent modification of biological macromolecules, a potential source of toxicity. Further computational toxicity predictions would be required. |

Applications and Research Perspectives in Chemical Synthesis

Role as a Building Block in Complex Molecule Synthesis

1-Adamantyl bromomethyl ketone is a well-established bicyclic building block in organic synthesis. scbt.comsigmaaldrich.com Its utility stems from the reactivity of the α-bromo ketone functional group, which readily participates in nucleophilic substitution and condensation reactions. cymitquimica.com This allows for the construction of more elaborate molecules containing the adamantyl group.

One primary application is in the synthesis of heterocyclic compounds. The α-bromo ketone can react with various nucleophiles to form rings. For instance, it is a precursor for synthesizing adamantyl-substituted oxiranes. chemdad.com Research has also demonstrated its potential use in creating adamantane-substituted six-membered heterocycles, such as adamantyl-oxazines, through [4+2] cycloaddition reactions of derivative dienes. researchgate.net

Furthermore, the ketone functionality can undergo reactions typical of carbonyl compounds. It can be a starting point for creating 1,2-disubstituted adamantane (B196018) derivatives, which are chiral and of interest for their potential biological activities. nih.gov The adamantane skeleton is often incorporated into molecules where properties like steric bulk, rigidity, and lipophilicity are desired. nih.gov

Below is a table summarizing some synthetic applications of this building block:

| Reaction Type | Reagent/Conditions | Product Class | Reference |

| Epoxidation | Base | 2-(1-Adamantyl)oxirane | chemdad.com |

| Cycloaddition | Dienophiles | Adamantyl-oxazines | researchgate.net |

| Nucleophilic Addition | Various Nucleophiles | 1,2-disubstituted adamantanes | nih.gov |

Development of Adamantane-Based Pharmacophores

The unique physicochemical properties of the adamantane group—notably its rigidity and lipophilicity—are highly valued in drug design. Incorporating an adamantane moiety can enhance a molecule's metabolic stability, modulate its binding to biological targets, and improve its pharmacokinetic profile. This compound serves as a key intermediate for introducing this pharmacophore into potential drug candidates.

The adamantane cage has been a feature in medicinal chemistry since the development of Amantadine as an antiviral agent. nih.gov Modern research continues to leverage this scaffold. For example, the synthesis of various adamantane derivatives for biological screening often involves intermediates that can be prepared from this compound or related structures. The ketone's reactivity allows for its conjugation to other molecules, forming new chemical entities with potential therapeutic applications. cymitquimica.com The development of 1,2-disubstituted adamantyl amines with potential activity against the Influenza A virus highlights the ongoing importance of adamantane derivatives in antiviral research. nih.gov

Research in Catalysis and Reaction Mechanisms

This compound and its parent structures, adamantyl ketones, are subjects of research in catalysis and reaction mechanism studies. Investigations into the synthesis of alkyl adamantyl ketones from adamantane-1-carbonyl chloride and Grignard reagents have revealed the critical role of catalyst composition. researchgate.netcas.cz Studies have shown that catalysts such as ZnCl₂, MnCl₂, AlCl₃, and CuCl can be effective, leading to the development of efficient methods for preparing these ketones. researchgate.net

The mechanism of such reactions is complex, with the potential for side products like tertiary and secondary alcohols. cas.cz Research has focused on understanding the influence of factors like the rate of Grignard reagent addition to optimize ketone formation and minimize these by-products. cas.cz The steric hindrance provided by the adamantyl group plays a decisive role in the reaction pathway, often favoring ketone formation over the addition that leads to tertiary alcohols. cas.cz

Furthermore, the halogenation of ketones to produce α-bromo ketones like this compound is itself a well-studied reaction. The mechanism typically involves the acid-catalyzed formation of an enol, which then acts as the nucleophile, attacking an electrophilic bromine source like Br₂. masterorganicchemistry.com In some contexts, anion-binding catalysts, such as thiourea (B124793) derivatives, have been used to promote Sₙ1-type substitution reactions involving brominated alkanes, a mechanistic framework potentially relevant to reactions of this compound. nih.gov

| Research Area | Focus | Key Findings | Reference |

| Catalytic Synthesis | Formation of alkyl adamantyl ketones using Grignard reagents | ZnCl₂, MnCl₂, AlCl₃, and CuCl are active catalysts; reaction conditions are crucial to minimize side products. | researchgate.netcas.cz |

| Reaction Mechanism | Role of steric hindrance in Grignard reactions | The bulky adamantyl group disfavors 1,2-addition, reducing the formation of tertiary alcohol by-products. | cas.cz |

| Mechanistic Studies | Acid-catalyzed bromination of ketones | The reaction proceeds through an enol intermediate which acts as the nucleophile. | masterorganicchemistry.com |

Investigation of Structure-Activity Relationships (SAR) in Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug discovery. For derivatives of this compound, SAR studies explore how modifications to the molecule affect its efficacy. The adamantane cage itself is a key pharmacophore, but alterations to the rest of the molecule, made possible by the reactivity of the bromomethyl ketone group, allow for systematic SAR exploration.

In the development of antivirals, for instance, SAR studies on aminoadamantanes have been extensive. nih.gov While many of these studies focus on derivatives of amantadine, the principles are broadly applicable. For example, N-alkylation of some adamantane amines was found to markedly decrease anti-influenza activity, highlighting the importance of the free amino group for interacting with the M2 proton channel. nih.gov The position of substituents on the adamantane ring is also critical, with 1-substituted and 2-substituted adamantanes showing different biological profiles. nih.gov

The ability to synthesize a wide variety of substituted adamantanones allows for rapid testing of derivatives to probe their biological activity and mechanism of action. ucla.edu By systematically varying the groups attached to the adamantane core via reactions at the ketone or bromo-position, researchers can build a detailed understanding of the structural requirements for a desired biological effect.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The classical reactivity of 1-adamantyl bromomethyl ketone is dominated by nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. libretexts.orgmasterorganicchemistry.com However, future research is set to uncover more nuanced and novel reactivity patterns.

The inherent reactivity of the α-haloketone functionality allows for a variety of transformations. For instance, its reaction with different nucleophiles can lead to a wide range of substituted products. libretexts.org A specific example is the reaction of this compound with azoles, such as 1,2,4-triazole (B32235) and benzimidazole, which results in N-alkylation to form new heterocyclic compounds. The exploration of a broader scope of nucleophiles, including carbon, sulfur, and phosphorus-based reagents, will undoubtedly lead to the synthesis of novel adamantane (B196018) derivatives with unique structural and electronic properties.

Furthermore, the presence of both an electrophilic carbon and a carbonyl group opens the door for tandem or cascade reactions. Future investigations could focus on designing reactions where an initial nucleophilic attack is followed by an intramolecular cyclization or rearrangement, providing rapid access to complex polycyclic systems incorporating the adamantane scaffold. The study of adamantane rearrangements, a well-documented phenomenon in diamondoid chemistry, could also be extended to the derivatives of this compound, potentially leading to unexpected and synthetically valuable molecular architectures. rsc.orgacs.orgacs.orgsciencemadness.org

Integration with Advanced Synthetic Methodologies

The evolution of synthetic chemistry is marked by the development of more efficient, selective, and sustainable methodologies. The integration of this compound into these advanced synthetic workflows is a key area for future research.

Photoredox Catalysis: This rapidly expanding field offers new avenues for the functionalization of organic molecules. While direct photoredox catalysis on this compound is an area ripe for exploration, related studies on β-ketoesters and other adamantane derivatives have shown promise. nih.govnih.gov For example, photoredox-catalyzed radical cyclization of alkene-substituted β-ketoesters has been used to construct complex ring systems. nih.gov Applying similar strategies to derivatives of this compound could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. The synthesis of adamantane derivatives has already been successfully demonstrated using machine-assisted flow procedures. nih.gov Future work will likely focus on developing continuous flow processes for the synthesis and subsequent derivatization of this compound, enabling more efficient and automated production of a library of adamantane-containing compounds. nih.gov

Biocatalysis: The use of enzymes in organic synthesis provides unparalleled selectivity. While the biocatalytic applications for this compound are still emerging, the broader field of biocatalysis offers intriguing possibilities. For instance, alcohol dehydrogenases have been used for the stereoselective reduction of α,α-dihalogenated ketones, and aldolases are being explored for C-C bond formation with unactivated ketones. nih.gov Future research could focus on identifying or engineering enzymes capable of acting on this compound to produce chiral alcohols or other valuable derivatives with high enantiomeric excess.

Computational Design of New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The use of computational methods to design new derivatives of this compound with tailored properties is a rapidly growing area of interest.

Density Functional Theory (DFT) calculations can provide valuable insights into the structural and electronic properties of adamantane derivatives. nih.gov Such studies can be used to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations. researchgate.netresearchgate.net For example, computational analysis of the transition states of reactions involving adamantyl ketones can help in understanding and optimizing reaction conditions. youtube.comyoutube.com

Furthermore, molecular modeling and docking studies can be employed to design adamantane-based molecules with specific biological targets. By computationally screening virtual libraries of compounds derived from this compound against protein targets, researchers can identify promising candidates for synthesis and biological evaluation. This approach has already been used in the design of adamantane derivatives as potential inhibitors of viral proteins.

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more environmentally friendly and sustainable synthesis protocols.

Current laboratory-scale syntheses often rely on stoichiometric reagents and organic solvents. chemdad.com A key future direction is the development of catalytic and solvent-free or green-solvent-based methods. For instance, the synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives has been achieved under solvent-free conditions. While not directly applied to this compound, this demonstrates the potential for greener approaches in adamantane chemistry.

Moreover, exploring alternative energy sources such as ultrasound or microwave irradiation could lead to more efficient and environmentally benign synthetic procedures. Ultrasound-assisted synthesis has been shown to improve yields in adamantane synthesis. rsc.org A Russian patent describes a gas-phase synthesis of 1-adamantyl methyl ketone using a metal oxide catalyst, which points towards more sustainable industrial production methods for related compounds. The development of similar catalytic, gas-phase, or solvent-minimized processes for the production of this compound would be a significant advancement.

Q & A

Q. What are the standard synthetic routes for preparing 1-adamantyl bromomethyl ketone, and how are the products characterized?

this compound is typically synthesized via bromination of 1-adamantyl methyl ketone using N-bromosuccinimide (NBS) in petroleum ether under reflux (333 K, 2 hours) . The crude product is purified via ethanol recrystallization. Characterization involves FTIR (C=O stretch at ~1712 cm⁻¹, C-Br at ~600 cm⁻¹), ¹H/¹³C NMR (adamantyl protons at δ 1.7–2.1 ppm, ketone carbonyl at δ ~205 ppm), and melting point analysis . Single-crystal X-ray diffraction confirms molecular geometry, with C-Br bond lengths averaging 1.93 Å .

Q. How is this compound utilized in nucleophilic substitution reactions for heterocyclic compound synthesis?

The compound reacts with nucleophiles (e.g., thiols, alcohols, amines) under basic conditions. For example:

- Ether derivatives : React with aryl alcohols (e.g., 4-methoxyphenol) using NaH in THF at 0°C, yielding adamantyl ethanone ethers (60–85% yield) .

- Thioether derivatives : Coupling with mercaptans (e.g., 4-chlorothiophenol) in acetonitrile with triethylamine produces sulfur-linked derivatives, which are oxidized to sulfoxides/sulfones using m-CPBA .

Reaction progress is monitored via TLC (silica gel F254, hexane/EtOAc eluent) and products purified via flash chromatography .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions involving this compound, and how are they resolved?

Key challenges include:

- Steric hindrance : The adamantyl group reduces reactivity toward bulky nucleophiles. Solutions include using polar aprotic solvents (DMF, CH₃CN) and elevated temperatures (e.g., 100°C for bipyridine coupling) .

- Byproduct formation : Oxidation of thioethers to sulfones requires precise control of m-CPBA stoichiometry and temperature (0–10°C) to avoid over-oxidation .

- Purification : High hydrophobicity necessitates gradient elution (e.g., CH₂Cl₂/EtOAc from 9:1 to 1:1) during flash chromatography . Kinetic vs. thermodynamic product distributions are analyzed via HPLC (C18 column, H₂O/CH₃CN mobile phase) .

Q. How does crystallographic analysis inform the structural and electronic properties of this compound derivatives?

Single-crystal X-ray studies reveal:

- Conformational rigidity : The adamantyl group enforces a planar ketone geometry, with C=O···Br distances of ~3.1 Å, influencing electrophilicity .

- Packing motifs : Derivatives with aryl groups (e.g., 4-methoxyphenyl) exhibit π-stacking (3.5–4.0 Å spacing) and hydrogen bonding (C-H···O interactions at 2.8 Å), critical for supramolecular assembly . SHELX software refines structures to R₁ < 0.05 using high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) .

Q. What mechanistic insights explain the biological activity of adamantyl ethanone derivatives as 11β-HSD1 inhibitors?

Adamantyl ethanone derivatives (e.g., compound 3 ) inhibit 11β-HSD1 via:

- Hydrophobic binding : The adamantyl group occupies a deep pocket in the enzyme’s active site, validated by docking studies (Glide XP, ΔG = −9.2 kcal/mol) .

- H-bond interactions : The ketone oxygen forms H-bonds with Ser170 and Tyr177 (distance: 2.7–3.0 Å) . Metabolic stability is assessed via human liver microsomes (HLM), showing t₁/₂ > 60 minutes for lead compounds .

Methodological Notes

- Spectral Data Interpretation : ¹³C NMR signals for adamantyl carbons appear at δ 27–45 ppm, while the brominated methyl carbon resonates at δ ~40 ppm .

- Crystallization : Slow evaporation from acetone/water (1:3) yields diffraction-quality crystals .

- Biological Assays : IC₅₀ values are determined using recombinant 11β-HSD1 and cortisol detection via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.